molecular formula C8H7ClN2O B14846404 6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one

Cat. No.: B14846404
M. Wt: 182.61 g/mol
InChI Key: IVULIKWKHMFLKZ-UHFFFAOYSA-N
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Description

6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is a heterocyclic compound featuring a pyrrolo[3,2-C]pyridine core structure. This compound is of significant interest in organic chemistry due to its potential applications in medicinal chemistry and material science. The presence of a chloromethyl group at the 6-position of the pyrrolo[3,2-C]pyridine ring system makes it a versatile intermediate for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-chloromethylpyridine with a suitable nucleophile, followed by cyclization to form the desired pyrrolo[3,2-C]pyridine ring system . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium or copper to facilitate the cyclization process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, are common in industrial production to achieve the desired quality of the final product .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Chloromethyl)-1,3-dihydro-2H-pyrrolo[3,2-C]pyridin-2-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and allows for diverse chemical modifications. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials .

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

6-(chloromethyl)-1,3-dihydropyrrolo[3,2-c]pyridin-2-one

InChI

InChI=1S/C8H7ClN2O/c9-3-6-2-7-5(4-10-6)1-8(12)11-7/h2,4H,1,3H2,(H,11,12)

InChI Key

IVULIKWKHMFLKZ-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=C(N=C2)CCl)NC1=O

Origin of Product

United States

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